molecular formula C9H11NO2 B1396200 4-(Oxetan-3-yloxy)aniline CAS No. 1349715-80-5

4-(Oxetan-3-yloxy)aniline

Cat. No. B1396200
M. Wt: 165.19 g/mol
InChI Key: MEEYTJFWCZEPMN-UHFFFAOYSA-N
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Description

“4-(Oxetan-3-yloxy)aniline” is an organic compound with the molecular formula C9H11NO2 . It is a powder form substance .


Molecular Structure Analysis

The InChI code for “4-(Oxetan-3-yloxy)aniline” is 1S/C9H11NO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 .


Physical And Chemical Properties Analysis

“4-(Oxetan-3-yloxy)aniline” has a molecular weight of 165.19 . It is stored at a temperature of -10°C .

Scientific Research Applications

Applications in Drug Discovery and Medicinal Chemistry

Oxetane rings, such as those present in 4-(Oxetan-3-yloxy)aniline, are known to significantly influence the physicochemical properties of molecules, including aqueous solubility, lipophilicity, and metabolic stability. These changes are beneficial in the context of drug discovery, where oxetanes can replace traditional functionalities like gem-dimethyl or carbonyl groups to enhance drug-like properties. For example, the substitution of a gem-dimethyl group with an oxetane can markedly increase aqueous solubility and reduce metabolic degradation rates. This makes oxetane-containing compounds attractive candidates for pharmaceutical development due to their improved pharmacokinetic profiles (Wuitschik et al., 2010).

Role in Material Science

In the field of material science, the unique structural features of 4-(Oxetan-3-yloxy)aniline derivatives are exploited for the synthesis of novel polymers with desirable properties. For instance, polyamides derived from diamines containing aniline pendant groups have shown remarkable solubility in polar aprotic solvents and high thermal stability. These materials are of significant interest for applications requiring materials that can withstand high temperatures while maintaining excellent chemical resistance and solubility characteristics (Ghaemy & Bazzar, 2010).

Contributions to Synthetic Chemistry

The incorporation of oxetane units into chemical structures also provides synthetic chemists with new avenues for molecular design and functionalization. Oxetanes are known for their reactivity, which allows for the development of novel synthetic methodologies and the creation of complex molecules with potential applications in various fields. Recent advances in the synthesis of oxetane derivatives highlight the versatility of these compounds in organic synthesis, providing tools for constructing complex molecular architectures that are difficult to achieve with traditional chemistry techniques (Bull et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEYTJFWCZEPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309379
Record name 4-(3-Oxetanyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-yloxy)aniline

CAS RN

1349715-80-5
Record name 4-(3-Oxetanyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349715-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Oxetanyloxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxetan-3-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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